molecular formula C6H9ClN2S B2492777 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole CAS No. 474678-09-6

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole

Cat. No. B2492777
CAS RN: 474678-09-6
M. Wt: 176.66
InChI Key: DRNZTLAPFKRHIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including 5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole, typically involves cyclization reactions, starting from appropriate precursors such as thiosemicarbazides or hydrazides and using conditions that promote the formation of the thiadiazole ring. For instance, cyclization catalyzed by glacial acetic acid has been utilized to synthesize related 1,3,4-thiadiazoles (Xi, 2000).

Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazole derivatives, including those similar to this compound, has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal detailed information on bond lengths, bond angles, and torsion angles, contributing to our understanding of the compound's three-dimensional structure and its electronic properties (Kerru et al., 2019).

Scientific Research Applications

Antifungal and Antimalarial Applications

5-(Chloromethyl)-3-isopropyl-1,2,4-thiadiazole and its derivatives have been studied for their potential as antifungal agents. The synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, closely related to the requested compound, showed promising results as soil fungicides (Narayanan et al., 1966). Additionally, derivatives of 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole have been explored for their remarkable antimalarial activity, highlighting the diverse potential of this class of compounds (Faslager et al., 1973).

Corrosion Inhibition

1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been synthesized and investigated for their efficacy as corrosion inhibitors. These compounds demonstrated significant corrosion protection performance, offering a novel application for 1,3,4-thiadiazole derivatives in material science (Attou et al., 2020).

Structural and Computational Analysis

The structural and molecular properties of various 1,3,4-thiadiazole derivatives have been extensively studied. For instance, research on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole revealed insights into their crystal and molecular structure, offering a foundation for understanding the properties and potential applications of these compounds (Kerru et al., 2019).

Synthesis and Chemical Properties

Research on the synthesis and properties of various thiadiazole derivatives, including those with triazole moieties, has been conducted to explore their potential in pharmacology and chemistry. This includes the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, which could lead to the discovery of new substances with significant biological activity (Hotsulia & Fedotov, 2019).

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and may be toxic if inhaled . It’s important to handle these compounds with appropriate safety precautions.

Future Directions

The use of chloromethyl compounds in the synthesis of bio-based chemicals and fuels is an active area of research . Future work may focus on improving the synthesis methods, exploring new applications, and addressing safety concerns.

properties

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNZTLAPFKRHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NSC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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